molecular formula C11H12O3 B13177223 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

Cat. No.: B13177223
M. Wt: 192.21 g/mol
InChI Key: RMEBQJYQQNSZBE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one typically involves the reaction of 1,4-benzodioxane with acetylating agents under controlled conditions . One common method involves the use of acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH), resulting in the formation of alcohols or other reduced products.

    Substitution: The benzodioxane ring system allows for various substitution reactions, including halogenation, nitration, and sulfonation. Common reagents for these reactions include halogens (Cl, Br), nitric acid (HNO), and sulfuric acid (HSO).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(8-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(5-methyl-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone

InChI

InChI=1S/C11H12O3/c1-7-5-9(8(2)12)6-10-11(7)14-4-3-13-10/h5-6H,3-4H2,1-2H3

InChI Key

RMEBQJYQQNSZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCO2)C(=O)C

Origin of Product

United States

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